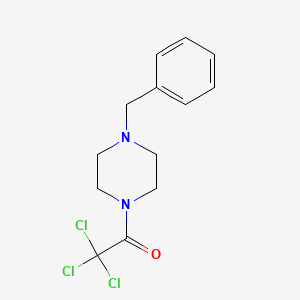

1-(4-Benzylpiperazin-1-yl)-2,2,2-trichloroethanone

Description

1-(4-Benzylpiperazin-1-yl)-2,2,2-trichloroethanone is a chemical compound that has garnered interest in various fields of scientific research due to its unique structure and potential applications. This compound features a piperazine ring substituted with a benzyl group and a trichloroethanone moiety, making it a versatile molecule for various chemical reactions and applications.

Properties

IUPAC Name |

1-(4-benzylpiperazin-1-yl)-2,2,2-trichloroethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15Cl3N2O/c14-13(15,16)12(19)18-8-6-17(7-9-18)10-11-4-2-1-3-5-11/h1-5H,6-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CENJRJRVFKKSLV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC=CC=C2)C(=O)C(Cl)(Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15Cl3N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70976748 | |

| Record name | 1-(4-Benzylpiperazin-1-yl)-2,2,2-trichloroethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70976748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

321.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6124-83-0 | |

| Record name | 1-(4-Benzylpiperazin-1-yl)-2,2,2-trichloroethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70976748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 1-(4-Benzylpiperazin-1-yl)-2,2,2-trichloroethanone typically involves the reaction of 4-benzylpiperazine with trichloroacetyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The process can be summarized as follows:

Starting Materials: 4-Benzylpiperazine and trichloroacetyl chloride.

Reaction Conditions: The reaction is conducted in an inert atmosphere, often using a solvent like dichloromethane.

Procedure: Trichloroacetyl chloride is added dropwise to a solution of 4-benzylpiperazine in dichloromethane at low temperatures. The mixture is then stirred and allowed to reach room temperature.

Purification: The product is purified using standard techniques such as recrystallization or column chromatography.

Industrial production methods may involve scaling up this reaction with appropriate safety and environmental controls to handle the reagents and by-products.

Chemical Reactions Analysis

1-(4-Benzylpiperazin-1-yl)-2,2,2-trichloroethanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the reduction of the trichloroethanone moiety.

Substitution: The compound can undergo nucleophilic substitution reactions, where the trichloro group can be replaced by other nucleophiles like amines or thiols.

Hydrolysis: In the presence of water and an acid or base catalyst, the compound can undergo hydrolysis to yield the corresponding carboxylic acid and piperazine derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as acids or bases, and specific temperature controls to optimize the reaction yields.

Scientific Research Applications

1-(4-Benzylpiperazin-1-yl)-2,2,2-trichloroethanone has found applications in various scientific research fields:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic transformations.

Industry: The compound is used in the development of new materials and as a precursor in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(4-Benzylpiperazin-1-yl)-2,2,2-trichloroethanone involves its interaction with specific molecular targets and pathways. The compound’s piperazine ring allows it to interact with various receptors and enzymes, potentially inhibiting or modulating their activity. The trichloroethanone moiety can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .

Comparison with Similar Compounds

1-(4-Benzylpiperazin-1-yl)-2,2,2-trichloroethanone can be compared with other similar compounds, such as:

1-Benzylpiperazine: Known for its stimulant properties, this compound shares the piperazine ring but lacks the trichloroethanone moiety.

4-(3-(4-Benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one: This compound features a similar piperazine ring but is part of a more complex chromen-2-one structure.

1-[4-(Substituted)-piperazin-1-ylmethyl]-1H-benzotriazole: Another compound with a piperazine ring, but with different substituents and a benzotriazole moiety.

The uniqueness of 1-(4-Benzylpiperazin-1-yl)-2,2,2-trichloroethanone lies in its combination of the piperazine ring with the trichloroethanone moiety, which imparts distinct chemical and biological properties.

Biological Activity

1-(4-Benzylpiperazin-1-yl)-2,2,2-trichloroethanone (CAS No. 349423-63-8) is a synthetic compound that has garnered attention in pharmacological research due to its unique structure and potential biological activities. The compound features a piperazine ring, which is known for its diverse pharmacological properties, including neuroactivity and interactions with various receptors.

Chemical Structure and Properties

The molecular formula of 1-(4-Benzylpiperazin-1-yl)-2,2,2-trichloroethanone is C13H15Cl3N2O. Its structure can be represented as follows:

Key Properties:

- Molecular Weight: 321.63 g/mol

- Solubility: Soluble in organic solvents; limited solubility in water.

- Stability: Stable under normal laboratory conditions but sensitive to moisture and light.

The biological activity of 1-(4-Benzylpiperazin-1-yl)-2,2,2-trichloroethanone is primarily attributed to its interaction with neurotransmitter receptors. The piperazine moiety allows for binding to serotonin (5-HT) and dopamine receptors, which are crucial in regulating mood and behavior.

Potential Mechanisms:

- Serotonin Receptor Modulation: The compound may act as a partial agonist or antagonist at various serotonin receptor subtypes.

- Dopaminergic Activity: It may influence dopaminergic pathways, potentially impacting conditions such as schizophrenia and depression.

Biological Activity Studies

Recent studies have explored the pharmacological effects of this compound in vitro and in vivo.

In Vitro Studies

- Neurotransmitter Release: Research indicates that 1-(4-Benzylpiperazin-1-yl)-2,2,2-trichloroethanone enhances the release of serotonin in neuronal cultures, suggesting potential antidepressant properties.

In Vivo Studies

-

Behavioral Tests: In animal models, the compound has shown anxiolytic effects in the elevated plus maze test, indicating its potential use in treating anxiety disorders.

Test Conducted Result Elevated Plus Maze Increased time spent in open arms (anxiolytic effect) Forced Swim Test Decreased immobility time (antidepressant effect)

Case Studies

Case Study 1: Antidepressant Potential

A study conducted on mice demonstrated that administration of 1-(4-Benzylpiperazin-1-yl)-2,2,2-trichloroethanone resulted in significant reductions in depressive-like behaviors compared to control groups. This suggests its potential as a novel antidepressant agent.

Case Study 2: Anxiolytic Effects

In another study involving rats subjected to stressors, treatment with the compound led to reduced anxiety-like behaviors and alterations in neurochemical markers associated with stress response.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.